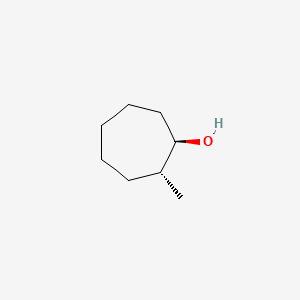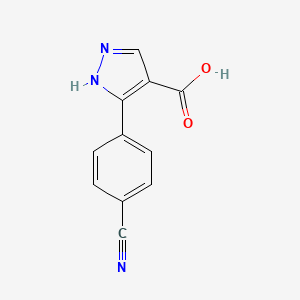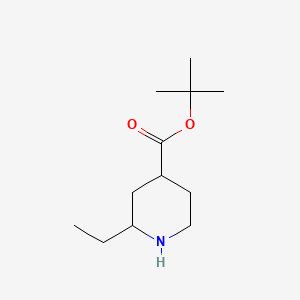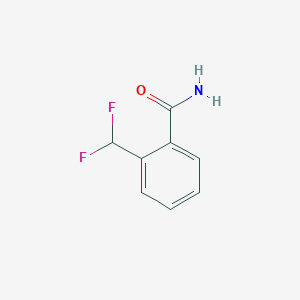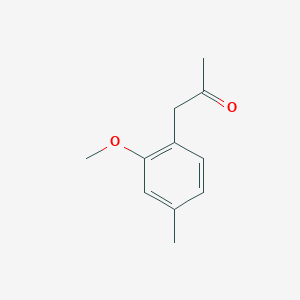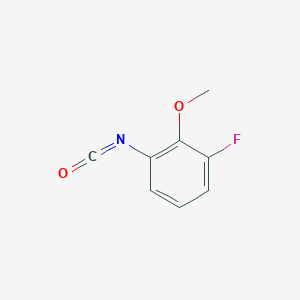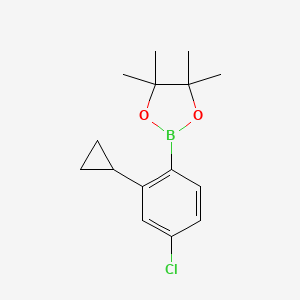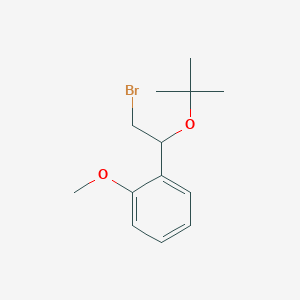
1-Amino-2-methyl-3-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methyl-3-phenylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with methylamine, followed by reduction. Another method includes the use of transaminases for the asymmetric synthesis of enantiopure derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone or aldehyde precursors. The use of immobilized whole-cell biocatalysts with transaminase activity has also been reported for the efficient synthesis of enantiopure forms .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-methyl-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or ether derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methyl-3-phenylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Amino-2-methyl-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its interaction with receptors and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: A precursor in the synthesis of amphetamines.
Aminomethyl propanol: An amino alcohol used in cosmetics and pharmaceuticals.
3-(Methylamino)-1-phenylpropan-1-ol: A related compound with similar structural features.
Uniqueness: 1-Amino-2-methyl-3-phenylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-amino-2-methyl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 |
InChI-Schlüssel |
MYIDOVXXLFOIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


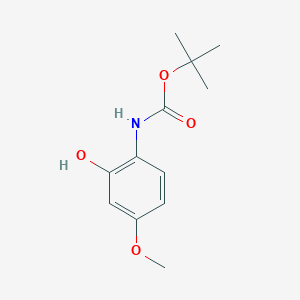
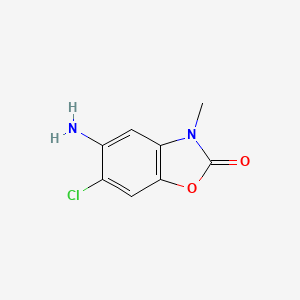
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
